N-Boc-desmethoxy Gatifloxacin

Descripción general

Descripción

N-Boc-desmethoxy Gatifloxacin is a product used for proteomics research . It has a molecular formula of C23H28FN3O5 and a molecular weight of 445.48 .

Synthesis Analysis

The synthesis of N-Boc-desmethoxy Gatifloxacin involves the design and synthesis of new mutual prodrugs to obtain synergistic antibacterial activity . The hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .Molecular Structure Analysis

The molecular structure of N-Boc-desmethoxy Gatifloxacin is represented by the molecular formula C23H28FN3O5 .Chemical Reactions Analysis

The N-Boc group in N-Boc-desmethoxy Gatifloxacin is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

N-Boc-desmethoxy Gatifloxacin has a molecular weight of 445.48 . It is primarily used in proteomics research .Aplicaciones Científicas De Investigación

Proteomics Research

N-Boc-desmethoxy Gatifloxacin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein expression in different types of cells, the investigation of protein structures and interactions, and the exploration of the roles of proteins in complex biological systems.

Chemical Synthesis

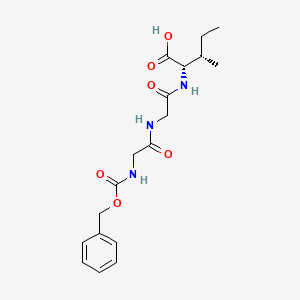

N-Boc-desmethoxy Gatifloxacin is a protected form of a Gatifloxacin metabolite . In chemical synthesis, protecting groups like the Boc group in N-Boc-desmethoxy Gatifloxacin are used to temporarily mask reactive groups to prevent unwanted reactions from happening. Once the necessary reactions have taken place, the protecting groups can be removed to reveal the original functional groups.

N-Boc Protection

N-Boc-desmethoxy Gatifloxacin is an example of a compound that has undergone N-Boc protection . This is a process where the Boc group (tert-butoxycarbonyl) is used to protect amines in chemical reactions. The Boc group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions, making it a popular protective group for amines . This protection is particularly important in peptide chemistry, where it prevents racemization during peptide synthesis .

Catalyst Research

The Boc group in N-Boc-desmethoxy Gatifloxacin can be introduced and removed under a variety of conditions . This makes N-Boc-desmethoxy Gatifloxacin potentially useful in catalyst research, particularly in studies investigating the efficiency and selectivity of different catalysts for Boc protection and deprotection .

Mecanismo De Acción

- Role : These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

- Resulting Changes : By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .

- Downstream Effects : Bacterial cells cannot replicate or repair their DNA, ultimately leading to their demise .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHJOJIPEYCXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675711 | |

| Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-desmethoxy Gatifloxacin | |

CAS RN |

1089339-61-6 | |

| Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

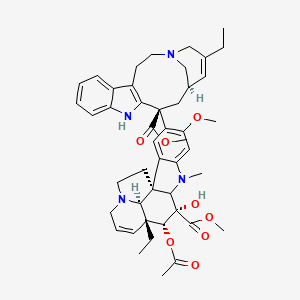

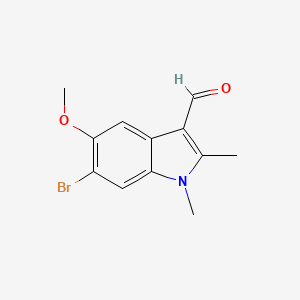

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

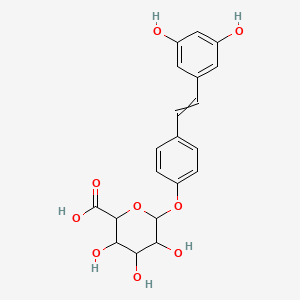

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)